molecular formula C9H10F3N B1445398 [2-(2,2,2-Trifluoroethyl)phenyl]methanamine CAS No. 1393562-74-7

[2-(2,2,2-Trifluoroethyl)phenyl]methanamine

Cat. No. B1445398
CAS RN: 1393562-74-7
M. Wt: 189.18 g/mol
InChI Key: UIRJPAJYPWNTEJ-UHFFFAOYSA-N
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Description

“[2-(2,2,2-Trifluoroethyl)phenyl]methanamine” is an organic compound with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol. It belongs to the class of organic compounds known as phenylalkylamines .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

[2-(2,2,2-Trifluoroethyl)phenyl]methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles, characterized in solid state, show promising activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state. This research highlights the compound's relevance in organic synthesis and catalyst design (Roffe et al., 2016).

Transfer Hydrogenation Reactions

In another study, derivatives of this compound demonstrated efficacy in transfer hydrogenation reactions. The synthesized compound, when reacted with RuCl 2, produced N-heterocyclic ruthenium(II) complexes. These complexes exhibited high conversions and turnover frequency values in the transfer hydrogenation of acetophenone derivatives, marking an important contribution to the field of catalysis and organic transformations (Karabuğa et al., 2015).

Synthesis of Chiral Compounds

The synthesis of chiral (indol-2-yl)methanamines, closely related to this compound, using amino acid starting materials has been reported. These compounds are of considerable interest due to their structural relation to tetrahydro-β-carbolines, a significant feature in natural products and pharmaceutical compounds. This research contributes to the understanding of stereochemistry and chiral compound synthesis (Lood et al., 2015).

Development of New Palladium(II) and Platinum(II) Complexes

Research has been conducted on new palladium(II) and platinum(II) complexes based on Schiff base ligands, including derivatives of this compound. These complexes have been characterized and evaluated for their potential in anticancer activity, thus contributing to the field of medicinal chemistry and cancer therapy (Mbugua et al., 2020).

Synthesis of Novel Polyimides

A fluorinated aromatic diamine monomer, closely related to this compound, has been synthesized and used to create new fluorine-containing polyimides. These polyimides, with good solubility and thermal stability, have applications in materials science, especially in the development of advanced polymers (Yin et al., 2005).

Biochemical Analysis

Biochemical Properties

[2-(2,2,2-Trifluoroethyl)phenyl]methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, it can impact cell signaling by modulating the activity of signaling proteins and receptors, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, this compound may act as a substrate for certain enzymes, leading to the production of specific metabolites. Additionally, it can affect the levels of cofactors required for enzymatic reactions, thereby influencing overall metabolic activity .

properties

IUPAC Name

[2-(2,2,2-trifluoroethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRJPAJYPWNTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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